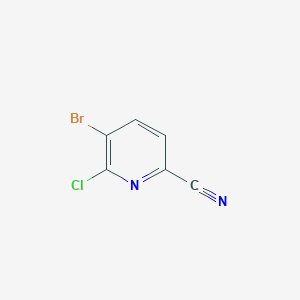
5-Bromo-6-chloropicolinonitrile
Übersicht
Beschreibung
5-Bromo-6-chloropicolinonitrile is a chemical compound with the molecular formula C6H2BrClN2 . It has a molecular weight of 217.45 . The compound is typically stored at room temperature .
Synthesis Analysis
The synthesis of 5-Bromo-6-chloropicolinonitrile involves the use of 3-bromo-2-chloropyridine 1-oxide, trimethylsilyl cyanide, and triethylamine in acetonitrile . The reaction mixture is heated under reflux for three days .Molecular Structure Analysis
The InChI code for 5-Bromo-6-chloropicolinonitrile is 1S/C6H2BrClN2/c7-5-2-1-4(3-9)10-6(5)8/h1-2H . This indicates that the compound contains a pyridine ring with bromine and chlorine substituents, as well as a nitrile group.Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-6-chloropicolinonitrile are not detailed in the search results, the compound can serve as a useful intermediate in various synthetic processes .Physical And Chemical Properties Analysis
5-Bromo-6-chloropicolinonitrile is a solid at room temperature . It has a density of 1.85±0.1 g/cm3 . The compound is typically stored under an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Computational Analysis and Biological Significance
5-Bromo-6-chloropicolinonitrile (5B3N2C) has been the subject of computational calculations to understand its molecular structure and energy dynamics. Using the DFT/B3LYP method and various analysis techniques like molecular electrostatic potential (MEP) and frontier molecular orbital (FMO), researchers have been able to assess the electron density and reactive sites of 5B3N2C. The biological importance of this compound has been highlighted in a study focusing on molecular docking with a target protein, showcasing its potential as a centromere-associated protein inhibitor. This includes assessing the stability of the compound-protein complex through Molecular Dynamics simulations (Arulaabaranam, Muthu, Mani, & Geoffrey, 2021).
Antiviral and Cytotoxic Activities
Another aspect of 5-Bromo-6-chloropicolinonitrile-related compounds is their antiviral and cytotoxic activities. Studies have shown that compounds like 6-bromoaplysinopsin exhibit significant antimalarial and antimycobacterial activity. Additionally, certain derivatives have shown activity against specific enzymes of the Plasmodium species and displayed binding affinity to serotonin 5-HT2 receptor subtypes (Hu et al., 2002).
Synthesis and Applications in Chemistry
The synthesis of 5-Bromo-6-chloropicolinonitrile and its derivatives involves various chemical reactions, providing insights into the versatility of this compound in chemical synthesis. For instance, the reaction of 5-chloro or bromo-6, 2'-O-cyclouridine with N-bromo or chloro-succinimide forms specific derivatives, indicating the compound's utility in creating diverse chemical structures (Maruyama, Kimura, Sato, & Honjo, 1986).
Electrocatalytic Synthesis
Electrocatalytic synthesis of related compounds like 6-aminonicotinic acid from derivatives of 5-Bromo-6-chloropicolinonitrile has been investigated. This involves electrochemical reduction processes, showcasing the potential of 5-Bromo-6-chloropicolinonitrile in electrochemical applications (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-bromo-6-chloropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-5-2-1-4(3-9)10-6(5)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCQPDVYUJLEIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C#N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856951 | |
| Record name | 5-Bromo-6-chloropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-chloropicolinonitrile | |
CAS RN |
1256823-65-0 | |
| Record name | 5-Bromo-6-chloropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


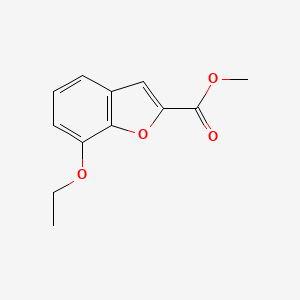
![6-bromo-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1375747.png)
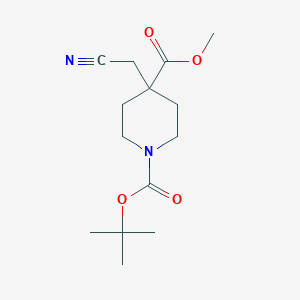
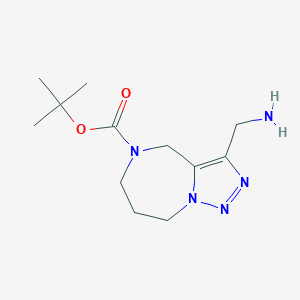
![2-Benzyl-2-azaspiro[4.4]nonan-6-one](/img/structure/B1375755.png)
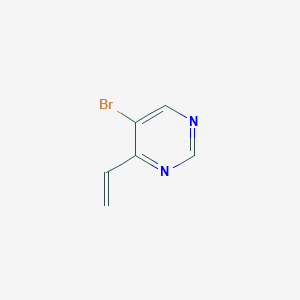
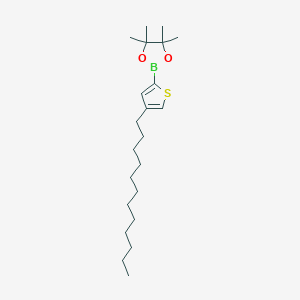
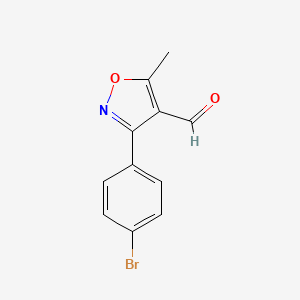

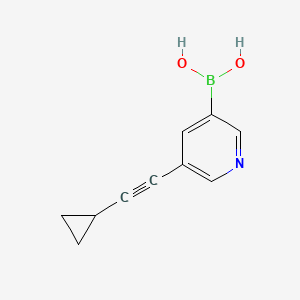
![7-Cbz-1,7-diazaspiro[4.5]decane](/img/structure/B1375762.png)
![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B1375765.png)
![3-Aminomethyl-6,7-Dihydro-4H-Isoxazolo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1375766.png)
![1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1375767.png)